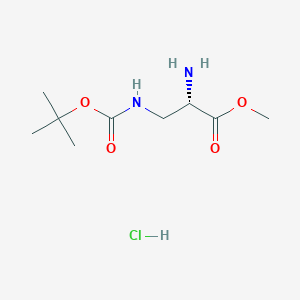

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Übersicht

Beschreibung

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H19ClN2O4 and its molecular weight is 218,25*36,45 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is widely used to protect amines during peptide synthesis . The Boc group can be removed under acidic conditions or high temperatures . This deprotection process allows the amine to interact with other molecules, which could potentially influence the activity of certain biochemical pathways .

Result of Action

The removal of the boc group could potentially allow the compound to interact with other molecules, influencing various biochemical processes .

Action Environment

The action, efficacy, and stability of H-DAP(BOC)-OME HCL can be influenced by various environmental factors. These may include the pH and temperature of the solution, the presence of other molecules, and specific conditions within the body .

Biologische Aktivität

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, with the CAS number 77087-60-6, is an amino acid derivative utilized primarily in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential for protecting the amino functionality during various chemical reactions. Its applications span peptide synthesis, enzyme inhibition studies, and the development of pharmaceutical compounds.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural properties that facilitate interactions with biological targets. The Boc group allows for selective deprotection under acidic conditions, enabling the amino group to participate in further chemical transformations or biological interactions.

Key Mechanisms

- Peptide Coupling : The compound can engage in peptide coupling reactions, forming amide bonds with other amino acids or peptides, which is critical for synthesizing biologically active peptides.

- Enzyme Inhibition : Research indicates that derivatives of this compound may serve as enzyme inhibitors, contributing to studies on protein function and structure.

Pharmacological Applications

The compound has been explored for its potential in various pharmacological contexts:

- Anticancer Activity : Studies have suggested that compounds related to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate may inhibit specific cancer-related enzymes, potentially leading to cell death in cancer cells through mechanisms involving aberrant mitotic spindle formation .

- Antiviral Properties : Some derivatives have shown antiviral activity against viruses such as SARS-CoV-2, indicating a broader application in infectious disease treatment .

Case Study: Enzyme Inhibition

A study investigated the inhibition of HSET (KIFC1), a kinesin involved in mitotic processes. Compounds derived from (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate demonstrated micromolar potency in inhibiting HSET, leading to increased multipolarity in centrosome-amplified cancer cells . This suggests that such compounds could serve as leads for developing new anticancer therapies.

Case Study: Peptide Synthesis

In peptide synthesis applications, (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate has been utilized as a building block to create complex peptides with potential therapeutic effects. The stability provided by the Boc group enhances the overall yield and purity of synthesized peptides.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | Structure | Peptide synthesis | Anticancer research |

| tert-Butyloxycarbonyl-protected amino acid ionic liquids | Structure | Dipeptide synthesis | Organic transformations |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H19ClN2O4

- Molecular Weight : 254.71 g/mol

- IUPAC Name : Methyl (2S)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate hydrochloride

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. Its structure allows for specific interactions in biological systems, making it valuable for various applications.

1.1. Anticancer Research

One of the notable applications of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is in the development of small molecule ligands for targeted protein degradation, particularly in cancer therapy. Recent studies have highlighted its role in designing inhibitors that can modulate the activity of specific proteins involved in cancer progression .

1.2. Enzyme Inhibition Studies

The compound has been investigated as a potential inhibitor of leucylaminopeptidases, enzymes that play critical roles in protein metabolism and processing . The incorporation of this compound into peptide sequences has shown promise in enhancing the potency and selectivity of enzyme inhibitors.

2.1. Building Block for Peptides

This compound serves as an important building block in peptide synthesis. The Boc group allows for easy deprotection under mild conditions, facilitating the formation of peptides with desired sequences . This property is particularly useful in synthesizing bioactive peptides that require precise amino acid arrangements.

2.2. Synthesis of Phosphinotripeptides

Research has demonstrated that this compound can be utilized to synthesize phosphinotripeptides through coupling reactions involving protected amino acids . The resulting phosphinic compounds have shown enhanced biological activity, indicating the utility of this compound in creating novel therapeutic agents.

3.1. Protein Interaction Studies

The compound's ability to form stable interactions with proteins makes it a candidate for studying protein-ligand interactions. Its structural features allow researchers to explore how modifications affect binding affinity and specificity, contributing to the understanding of biochemical pathways .

3.2. Drug Design and Development

In drug design, this compound can be used as a scaffold for developing new drugs targeting various diseases, including metabolic disorders and cancers . Its versatility in modifications makes it suitable for tailoring compounds to fit specific therapeutic needs.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJLJNFNXINTHS-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592907 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114559-25-0 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.